molecular formula C8H8N4OS B1654404 4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one CAS No. 22706-16-7

4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B1654404
CAS No.: 22706-16-7
M. Wt: 208.24
InChI Key: UIOJHWGJJIFRAT-UHFFFAOYSA-N
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Description

This compound features a hybrid structure comprising a 1,2,4-triazolidine ring substituted with an amino (-NH₂) and sulfanylidene (-S=) group at positions 4 and 5, respectively. The triazolidine moiety is conjugated to a cyclohexa-2,5-dien-1-one ring via a ylidene linkage.

Properties

IUPAC Name

4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-1-3-6(13)4-2-5/h1-4,13H,9H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJHWGJJIFRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506916
Record name 4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22706-16-7
Record name 4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a sulfanylidene group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Biological Activity
Target Compound 1,2,4-Triazolidine + cyclohexadienone Amino, sulfanylidene Not explicitly reported
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazide derivatives (I) 1,2,4-Triazoline-5-thione Pyridyl acyl, aryl groups Promotes wheat/cucumber growth
3-(3-Pyridyl)-4-aryl-1,2,4-triazoline-5-thione (II) 1,2,4-Triazoline-5-thione 3-Pyridyl, aryl groups Plant growth promotion
3-(4-Amino-3-methyl-5-sulfanylidene-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one 1,2,4-Triazole-5-thione Furyl, phenylpropanone Structural/crystallographic study
4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one Cyclohexadienone + imino linkage 4-Fluorophenyl Safety data reported (no hazards)
Pyridazinoindazol-cyclohexadienone derivative Pyridazinoindazol + cyclohexadienone Hydroxy, methyl, tetrahydropyridazinoindazol No bioactivity reported

Spectral and Physicochemical Properties

  • IR/NMR/MS : Triazoline-5-thiones (I, II) show characteristic IR peaks for C=S (1050–1100 cm⁻¹) and NH₂ (3300–3400 cm⁻¹). Their ¹H NMR spectra display pyridyl proton signals at δ 7.5–8.5 ppm .
  • Crystallography: The furyl-phenylpropanone derivative () exhibits a planar triazole ring and hydrogen-bonded networks, suggesting stability in solid-state .

Biological Activity

The compound 4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a derivative of triazolidine and has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with cyclohexadiene derivatives under controlled conditions. The method often employs various reagents to facilitate the formation of the thiazolidine ring and the cyclohexadiene moiety. For instance, reactions involving hydrazine and thiourea can yield similar triazole derivatives which can then be modified to obtain the target compound.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Anticancer Activity : Several derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from triazolethiones exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
  • Antimicrobial Properties : Triazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have reported that certain triazole compounds exhibit effective antibacterial and antifungal properties, making them candidates for further development in treating infections .

Table 1: Summary of Biological Activities

Activity Type Effectiveness Cell Lines/Organisms Tested IC50 Values (μM)
AnticancerSignificantMCF-7 (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2
AntimicrobialModerate to HighVarious Bacterial StrainsVaries
Fungal StrainsVaries

Case Studies

  • Study on Anticancer Activity : A study conducted on a series of triazole derivatives found that specific modifications to the triazole ring significantly enhanced anticancer activity against human breast cancer cells (MCF-7). The study highlighted that compounds with electron-withdrawing groups showed increased potency .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole derivatives revealed that certain compounds demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like streptomycin .
  • Mechanism of Action : Research has suggested that the mechanism behind the anticancer activity may involve the induction of apoptosis in cancer cells through mitochondrial pathways, as well as inhibition of key enzymes involved in cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
Reactant of Route 2
4-(4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one

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